Cas no 898433-78-8 (2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide)

2-アミノ-N-(2,3-ジメチルフェニル)-3-(4-フルオロベンゾイル)インドリジン-1-カルボキサミドは、高度に機能化されたインドリジン骨格を有する有機化合物です。その特徴的な構造は、4-フルオロベンゾイル基と2,3-ジメチルフェニルアミノ基が導入されており、分子設計の柔軟性と特異的な生物活性が期待されます。本化合物は医薬品中間体としての潜在的可能性を有し、特に受容体結合や酵素阻害に関する研究用途での有用性が注目されています。結晶性や安定性に優れた物理化学的特性を示し、精密有機合成における取り扱い易さも特長です。フッ素原子の導入により、代謝安定性や膜透過性の向上が図られた点が学術的に興味深い化合物です。

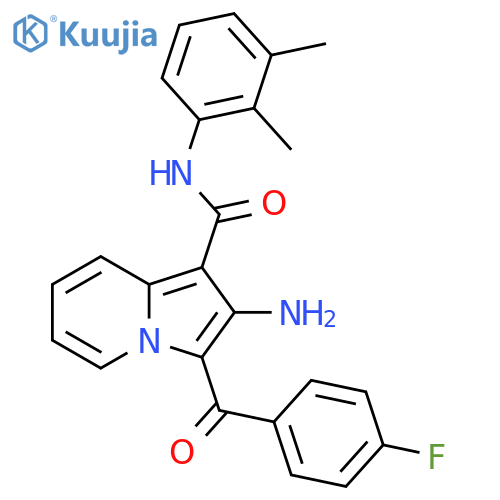

898433-78-8 structure

商品名:2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- AKOS016394203

- STL269969

- 2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

- 2-amino-N-(2,3-dimethylphenyl)-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide

- 898433-78-8

- F2633-0152

-

- インチ: 1S/C24H20FN3O2/c1-14-6-5-7-18(15(14)2)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)16-9-11-17(25)12-10-16/h3-13H,26H2,1-2H3,(H,27,30)

- InChIKey: POUZSUIDOKCHFV-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(C1=C(C(C(NC2C=CC=C(C)C=2C)=O)=C2C=CC=CN21)N)=O

計算された属性

- せいみつぶんしりょう: 401.15395505g/mol

- どういたいしつりょう: 401.15395505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 636

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 76.6Ų

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2633-0152-20μmol |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-5mg |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-2μmol |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-30mg |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-1mg |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-4mg |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-10mg |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-15mg |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-50mg |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2633-0152-5μmol |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

898433-78-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

898433-78-8 (2-amino-N-(2,3-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量